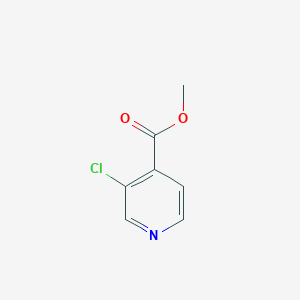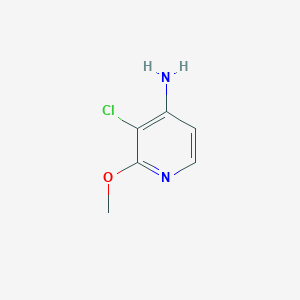
1-azidobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-azidobutan-2-ol is an organic compound characterized by the presence of an azide group (-N₃) attached to a butanol backbone
Preparation Methods
1-azidobutan-2-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-butanol with sodium azide (NaN₃) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction typically proceeds under mild conditions, making it a practical method for laboratory synthesis. Industrial production methods may involve continuous-flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-azidobutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or tosylates.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azide group can react with alkynes in a Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and palladium on carbon. Major products formed include primary amines and triazoles, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-azidobutan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-2-butanol primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of nitrogen gas (N₂) as a byproduct, which drives the reaction forward . The molecular targets and pathways depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
1-azidobutan-2-ol can be compared with other azido compounds, such as:
1-Azido-2-propanol: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
2-Azidoethanol: Another azido alcohol with distinct properties and uses in organic synthesis.
Azidomethylbenzene: An aromatic azide with different reactivity due to the presence of the benzene ring.
The uniqueness of 1-azido-2-butanol lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical processes .
Properties
Molecular Formula |
C4H9N3O |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
1-azidobutan-2-ol |
InChI |
InChI=1S/C4H9N3O/c1-2-4(8)3-6-7-5/h4,8H,2-3H2,1H3 |
InChI Key |
PBCLPMZFXYPPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)



![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)

![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)



